molecular formula C6H12N2O B7721509 N-Hydroxycyclopentanecarboximidamide

N-Hydroxycyclopentanecarboximidamide

Cat. No.: B7721509
M. Wt: 128.17 g/mol
InChI Key: FJABAFACLDVRTR-UHFFFAOYSA-N
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Description

N-Hydroxycyclopentanecarboximidamide is an organic compound with the molecular formula C6H12N2O. It is a derivative of cyclopentane and contains both hydroxy and carboximidamide functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxycyclopentanecarboximidamide can be synthesized through the reaction of cyclopentane carbonitrile with hydroxylamine hydrochloride and sodium ethanolate in ethanol. The reaction is typically carried out at a temperature range of 25°C to 90°C for about 16 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield this compound as a light yellow oil .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxycyclopentanecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amines derived from the reduction of the carboximidamide group.

    Substitution: Ethers or esters formed from the substitution of the hydroxy group.

Scientific Research Applications

N-Hydroxycyclopentanecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxycyclopentanecarboximidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboximidamide
  • N-Hydroxyhexanamidine
  • N-Hydroxypropionamidine
  • N-Hydroxybutyramidine
  • N’-Hydroxy-2-methylpropanimidamide
  • N-Hydroxy-pentanamidine

Uniqueness

N-Hydroxycyclopentanecarboximidamide is unique due to its specific combination of hydroxy and carboximidamide functional groups attached to a cyclopentane ring

Properties

IUPAC Name

N'-hydroxycyclopentanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJABAFACLDVRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1942923-13-8
Record name N'-hydroxycyclopentanecarboximidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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